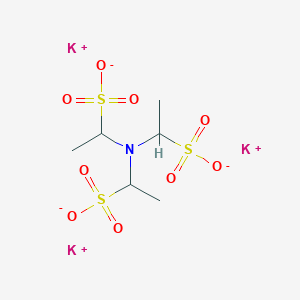![molecular formula C14H28N2 B14404382 1,8-Diazabicyclo[6.5.3]hexadecane CAS No. 84905-04-4](/img/structure/B14404382.png)
1,8-Diazabicyclo[6.5.3]hexadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Diazabicyclo[6.5.3]hexadecane is a bicyclic organic compound with the molecular formula C₁₄H₂₈N₂ and a molecular weight of 224.3855 g/mol . This compound is known for its unique structure, which consists of two nitrogen atoms incorporated into a bicyclic framework. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diazabicyclo[6.5.3]hexadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a suitable dihalide in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
1,8-Diazabicyclo[6.5.3]hexadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of this compound .
科学的研究の応用
1,8-Diazabicyclo[6.5.3]hexadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in cyclization and polymerization reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1,8-Diazabicyclo[6.5.3]hexadecane involves its ability to act as a nucleophile or base in various chemical reactions. The nitrogen atoms in the bicyclic structure can donate electron pairs, facilitating the formation of new chemical bonds. This compound can also stabilize transition states and intermediates, enhancing reaction rates and selectivity .
類似化合物との比較
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another bicyclic amidine compound used as a catalyst and base in organic synthesis.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Similar in structure and function, used in dehydrohalogenation and other reactions.
Uniqueness
1,8-Diazabicyclo[6.5.3]hexadecane is unique due to its larger bicyclic framework, which provides distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and applications that may not be feasible with smaller bicyclic compounds .
特性
CAS番号 |
84905-04-4 |
|---|---|
分子式 |
C14H28N2 |
分子量 |
224.39 g/mol |
IUPAC名 |
1,8-diazabicyclo[6.5.3]hexadecane |
InChI |
InChI=1S/C14H28N2/c1-2-5-10-16-12-7-3-6-11-15(9-4-1)13-8-14-16/h1-14H2 |
InChIキー |
ICKDKENKQFLDMK-UHFFFAOYSA-N |
正規SMILES |
C1CCCN2CCCCCN(CC1)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



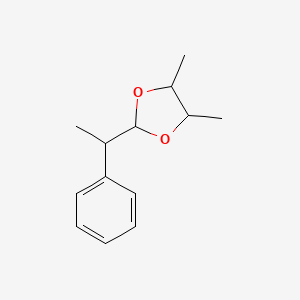
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
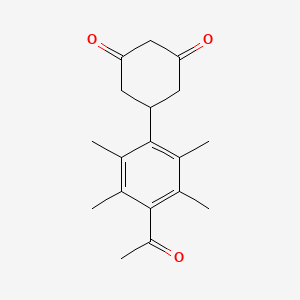
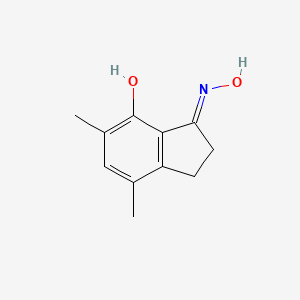
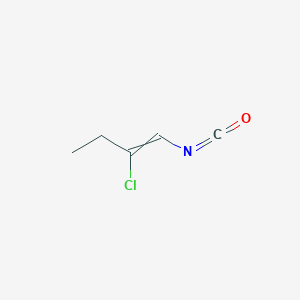
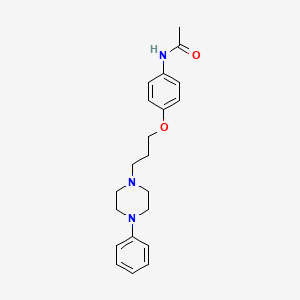

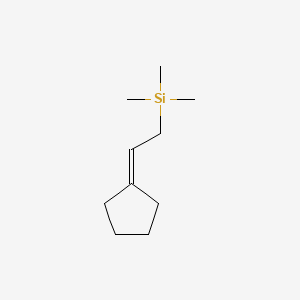

![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)
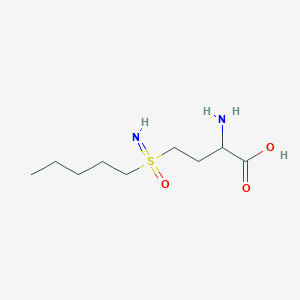
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14404356.png)
